4-(tert-Butyl)-4-methylpiperidine
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Overview
Description
4-tert-Butyl-4-methyl-piperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The presence of the tert-butyl and methyl groups on the piperidine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-4-methyl-piperidine typically involves the alkylation of piperidine derivatives. One common method is the reaction of piperidine with tert-butyl chloride and methyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of 4-tert-butyl-4-methyl-piperidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butyl-4-methyl-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted piperidines depending on the substituent used.
Scientific Research Applications
4-tert-Butyl-4-methyl-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex piperidine derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-tert-butyl-4-methyl-piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transmission and potentially affecting neurological functions .
Comparison with Similar Compounds
4-tert-Butylpyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.
Uniqueness: 4-tert-Butyl-4-methyl-piperidine is unique due to the presence of both tert-butyl and methyl groups on the piperidine ring, which imparts distinct steric and electronic properties. These properties make it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .
Properties
Molecular Formula |
C10H21N |
---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
4-tert-butyl-4-methylpiperidine |
InChI |
InChI=1S/C10H21N/c1-9(2,3)10(4)5-7-11-8-6-10/h11H,5-8H2,1-4H3 |
InChI Key |
MARVGCSBKMMCJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)C(C)(C)C |
Origin of Product |
United States |
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